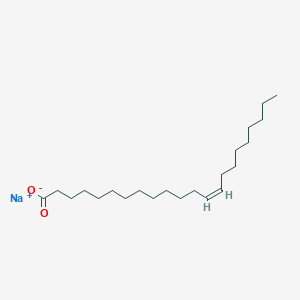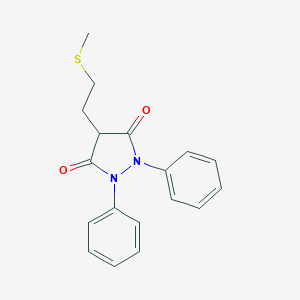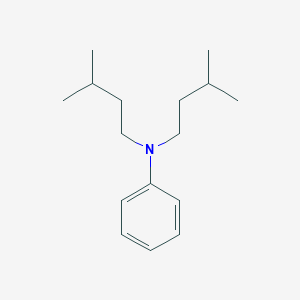
N,N-Diisopentylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopentylaniline (DIPA) is a chemical compound that belongs to the class of secondary amines. It is widely used in scientific research due to its unique properties and applications. DIPA is synthesized through a multi-step process, which involves the reaction of aniline with isovaleraldehyde. The resulting compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of N,N-Diisopentylaniline is not fully understood, but it is believed to involve the formation of a Schiff base with aldehydes or ketones. This reaction can lead to the formation of imines, which are important intermediates in organic synthesis. N,N-Diisopentylaniline has also been shown to act as a nucleophile in certain reactions, such as the Michael addition.
Biochemical and Physiological Effects
N,N-Diisopentylaniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not classified as a carcinogen or mutagen. N,N-Diisopentylaniline has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diisopentylaniline has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, N,N-Diisopentylaniline has some limitations, including its limited solubility in water and its potential to form Schiff bases with other compounds in the reaction mixture.
Direcciones Futuras
There are several future directions for research on N,N-Diisopentylaniline. One area of interest is the development of new synthetic methods for N,N-Diisopentylaniline and its derivatives. Another area of interest is the study of N,N-Diisopentylaniline as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the use of N,N-Diisopentylaniline in catalysis and material science is an area of ongoing research.
Métodos De Síntesis
The synthesis of N,N-Diisopentylaniline involves the reaction of aniline with isovaleraldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization. The yield of N,N-Diisopentylaniline can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
N,N-Diisopentylaniline is widely used in scientific research due to its unique properties and applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymerization reactions. N,N-Diisopentylaniline has also been studied for its potential use as a corrosion inhibitor, a surfactant, and a dye intermediate.
Propiedades
Número CAS |
14426-16-5 |
|---|---|
Nombre del producto |
N,N-Diisopentylaniline |
Fórmula molecular |
C16H27N |
Peso molecular |
233.39 g/mol |
Nombre IUPAC |
N,N-bis(3-methylbutyl)aniline |
InChI |
InChI=1S/C16H27N/c1-14(2)10-12-17(13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 |
Clave InChI |
CIBZNPRJGQNSEV-UHFFFAOYSA-N |
SMILES |
CC(C)CCN(CCC(C)C)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CCN(CCC(C)C)C1=CC=CC=C1 |
Otros números CAS |
14426-16-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




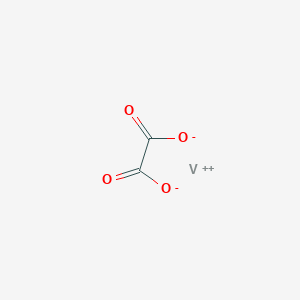

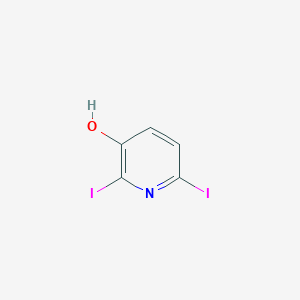

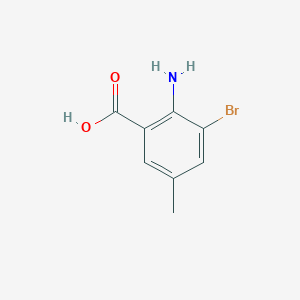

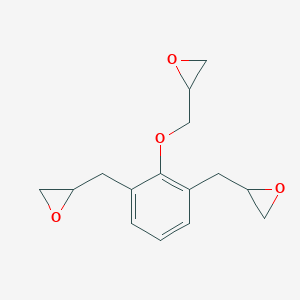
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
